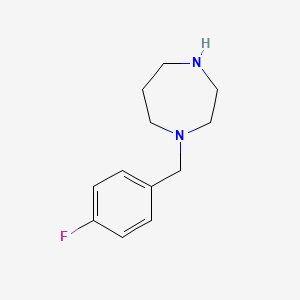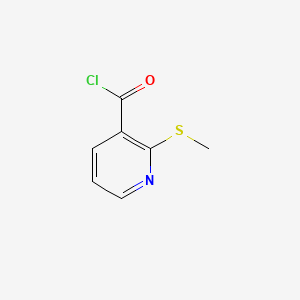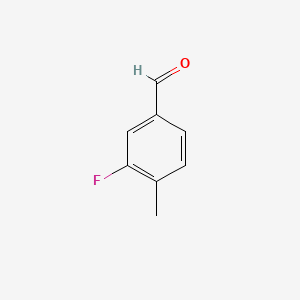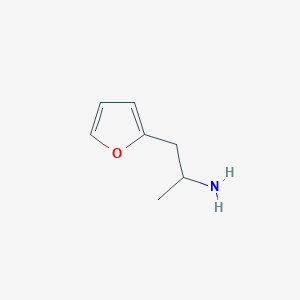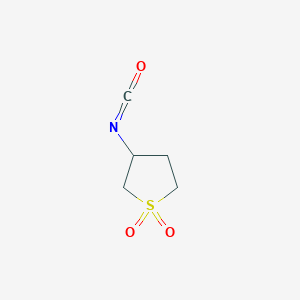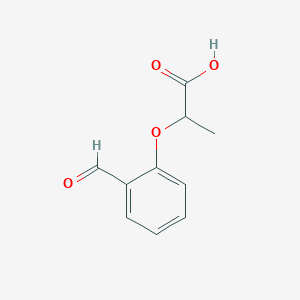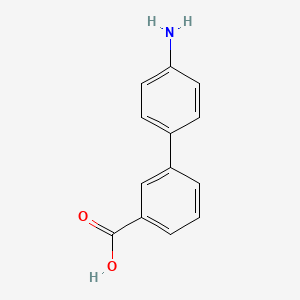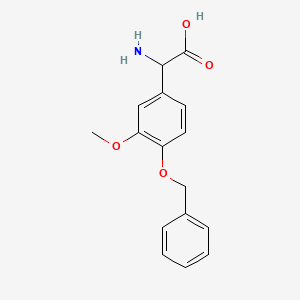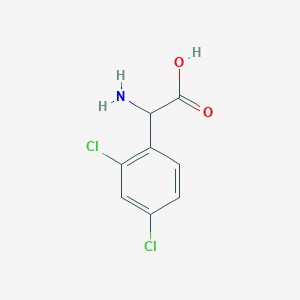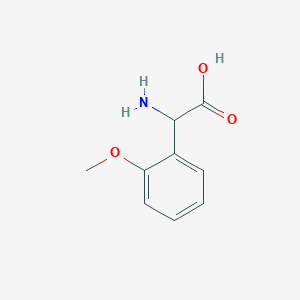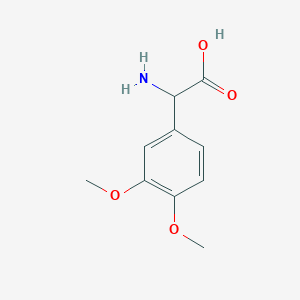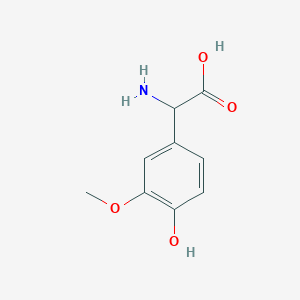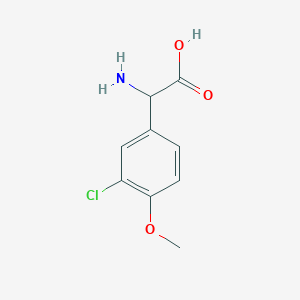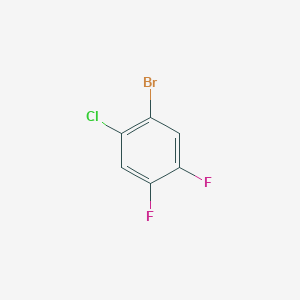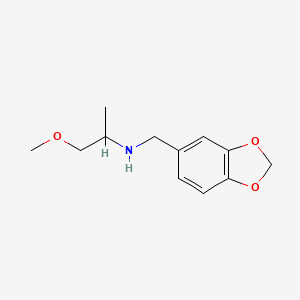
(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is a derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine, which is an alpha-ethyl phenethylamine derivative. This class of compounds has been prepared and studied for their potential therapeutic effects. Specifically, the alpha-methyl homologue of this compound, known as MDA, has been synthesized and evaluated for its psychoactive properties .
Synthesis Analysis
The synthesis of the related compound, 1-(1,3-benzodioxol-5-yl)-2-butanamine, involved an asymmetric synthesis approach to obtain the enantiomers of the compound and its alpha-methyl homologue (MDA). The synthesis process aimed to explore the pharmacological profile of these compounds, particularly their psychoactive effects, which could be beneficial in facilitating psychotherapy .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine, they do provide insights into related compounds. For instance, the crystal structure and density functional theory (DFT) studies of a pyrimidin-2-amine derivative with a methoxyphenyl group were conducted, revealing the importance of intramolecular hydrogen bonding and the stabilization of molecular conformation . Such analyses are crucial for understanding the molecular structure and reactivity of similar compounds.
Chemical Reactions Analysis
The chemical reactions of these compounds, particularly their ability to induce psychoactive effects, have been studied in human psychopharmacology. The N-methyl derivative of the title compound was found to be nonhallucinogenic but exhibited a novel psychoactive effect, suggesting that it could represent a new pharmacologic class termed entactogens .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical studies. For example, the DFT calculations provided insights into the charge energy distribution and sites of chemical reactivity, which are important for understanding the biological activity of these compounds. The thermodynamic properties at different temperatures were also calculated, establishing relationships between these properties and temperature .
科学的研究の応用
Synthesis and Antibacterial Activity : A study by Aziz‐ur‐Rehman et al. (2015) explored the synthesis of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives using 1,3-Benzodioxol-5-amine as a precursor. These synthesized molecules displayed moderate antibacterial activity, although weaker compared to the reference standard ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).
Biological Activity of Eugenol Derivatives : Research by Marcellino Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol. The biological activity of these compounds was assessed using a brine shrimp lethality test, indicating potential bioactivity (Marcellino Rudyanto et al., 2014).
Photoinitiation Efficiency of Benzodioxole Derivatives : Jinliang Yang et al. (2012) investigated the influence of substituents on the reactivity of a benzophenone/benzodioxole-based photoinitiator system. They found that electron-donating substituents increased the reactivity, demonstrating the potential of these compounds in photoinitiation applications (Jinliang Yang et al., 2012).
Synthesis and Characterization of Diiron(III) Complexes : A study by M. Sankaralingam and M. Palaniandavar (2014) synthesized diiron(III) complexes with benzodioxole derivatives, assessing their catalytic efficiency in hydroxylation reactions. These complexes showed potential as functional models for methane monooxygenases (M. Sankaralingam & M. Palaniandavar, 2014).
Synthesis and Photopolymerization Kinetics : Research by Kemin Wang et al. (2014) involved the synthesis of 1,3-benzodioxole-5-yl-methyl-maleimide, a hydrogen-abstraction photoinitiator for free radical photopolymerization. This study highlighted its potential use in reducing leachability while maintaining high photo-initiation efficiency (Kemin Wang et al., 2014).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(7-14-2)13-6-10-3-4-11-12(5-10)16-8-15-11/h3-5,9,13H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEAKWCDCFOHJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386059 |
Source


|
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine | |
CAS RN |
418780-46-8 |
Source


|
| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

